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Compound of Interest

Compound Name:
3-(4-Chlorophenyl)-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1299040 Get Quote

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 350997-67-0

This technical guide provides a comprehensive overview of 3-(4-Chlorophenyl)-1H-pyrazole-
4-carbaldehyde, a versatile heterocyclic compound with significant applications in

pharmaceutical and agrochemical research. The document is intended for researchers,

scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is an off-white powder with the molecular

formula C₁₀H₇ClN₂O.[1] It serves as a crucial intermediate in the synthesis of various bioactive

molecules, particularly in the development of anti-inflammatory and anti-cancer agents.[1]
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Property Value Reference

CAS Number 350997-67-0 [1]

Molecular Formula C₁₀H₇ClN₂O [1]

Molecular Weight 206.63 g/mol [1]

Appearance Off-white powder [1]

Melting Point 137-145 °C [1]

Purity ≥ 97% (HPLC) [1]

Storage Conditions 0-8°C [1]

Synthesis
The primary route for the synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is

through the Vilsmeier-Haack reaction of the corresponding hydrazone derived from 4-

chloroacetophenone. This method is widely employed for the preparation of pyrazole-4-

carbaldehydes.

Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a representative method adapted from the synthesis of structurally similar

pyrazole-4-carbaldehydes.

Step 1: Synthesis of 1-(4-chlorophenyl)ethan-1-one hydrazone

To a solution of 4-chloroacetophenone (1 equivalent) in ethanol, add hydrazine hydrate (1.2

equivalents).

Add a catalytic amount of glacial acetic acid.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the reaction mixture and pour it into crushed ice.
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Filter the precipitated solid, wash with cold water, and dry to obtain the hydrazone.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents)

dropwise to ice-cold N,N-dimethylformamide (DMF, 3 equivalents) with continuous stirring.

To this cold Vilsmeier reagent, add a solution of 1-(4-chlorophenyl)ethan-1-one hydrazone (1

equivalent) in DMF dropwise.

Allow the reaction mixture to warm to room temperature and then heat at 60-80°C for 3-4

hours.

After the reaction is complete, pour the mixture onto crushed ice and neutralize with a

saturated solution of sodium bicarbonate or potassium carbonate.

The resulting precipitate is filtered, washed with water, and dried.

The crude product can be purified by recrystallization from ethanol or by column

chromatography.

Synthesis Workflow Diagram

Starting Materials

Intermediate Vilsmeier-Haack Reagents

Final Product

4-Chloroacetophenone

1-(4-chlorophenyl)ethan-1-one hydrazone

Hydrazine Hydrate

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

POCl3 DMF
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Caption: Synthetic workflow for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.

Biological Activity
The pyrazole scaffold is a well-known pharmacophore, and derivatives of 3-(4-
Chlorophenyl)-1H-pyrazole-4-carbaldehyde have shown promising anticancer and anti-

inflammatory activities.

Anticancer Activity
While specific IC₅₀ values for the title compound are not readily available in the public domain,

a derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][3]

[4]triazolo[3,4-b][2][4][5]thiadiazole (CPNT), has demonstrated potent cytotoxic effects.

Derivative Cell Line Activity (IC₅₀) Reference

CPNT
HepG2 (Human Liver

Carcinoma)
0.8 µg/mL [6]

This potent activity of a direct derivative highlights the potential of the 3-(4-chlorophenyl)-1H-
pyrazole-4-carbaldehyde core in the development of novel anticancer agents. The

mechanism of action for the derivative was found to be the induction of apoptosis.[6]

The following is a standard protocol for determining the in vitro cytotoxicity of a compound

against a cancer cell line like HepG2.

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and

incubate for 24 hours to allow for cell attachment.[7]

Compound Treatment: Prepare serial dilutions of 3-(4-Chlorophenyl)-1H-pyrazole-4-
carbaldehyde in culture medium. The final concentration of the solvent (e.g., DMSO) should

be kept below 0.5%. Replace the old medium with the medium containing different

concentrations of the test compound. Include a vehicle control (medium with solvent) and a

blank (medium only).
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Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The

IC₅₀ value is determined by plotting the cell viability against the compound concentration.

3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivative
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Caption: Inferred apoptotic pathway initiated by the pyrazole derivative.

Anti-inflammatory Activity
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Many pyrazole derivatives are known to exhibit anti-inflammatory properties, often through the

inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8] The inhibition of COX-2 prevents the

conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[9]

While quantitative data for the title compound is not available, its structural similarity to known

COX-2 inhibitors suggests it is a promising candidate for the development of anti-inflammatory

drugs.

This is a standard in vivo model to screen for acute anti-inflammatory activity.

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory

conditions.

Compound Administration: Administer 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde
(dissolved or suspended in a suitable vehicle) orally or intraperitoneally to the test group of

rats. The control group receives only the vehicle. A standard drug like indomethacin is used

as a positive control.

Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of

1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each

rat.[10]

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3,

4, and 5 hours after the carrageenan injection.[10]

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared

to the control group.
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Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Spectroscopic Characterization
Detailed spectroscopic data for 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is not

widely published. However, based on the analysis of structurally similar compounds, the

following characteristic spectral features are expected.
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Technique Expected Data

¹H NMR

Aromatic protons (chlorophenyl and pyrazole

rings): δ 7.0-8.5 ppm; Aldehyde proton: δ 9.5-

10.5 ppm (singlet); NH proton (pyrazole): broad

singlet, chemical shift can vary.

¹³C NMR

Aromatic carbons: δ 120-150 ppm; Pyrazole

carbons: δ 110-155 ppm; Aldehyde carbonyl

carbon: δ 185-195 ppm.

IR (cm⁻¹)

~3200-3400 (N-H stretching); ~3000-3100

(aromatic C-H stretching); ~2700-2800

(aldehyde C-H stretching); ~1670-1690 (C=O

stretching); ~1500-1600 (C=C and C=N

stretching).

Mass Spec. Expected molecular ion peak (M⁺) at m/z ≈ 206.

Conclusion
3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic intermediate with

demonstrated potential in the synthesis of pharmacologically active compounds, particularly in

the areas of oncology and anti-inflammatory research. Its straightforward synthesis via the

Vilsmeier-Haack reaction and the potent biological activities of its derivatives make it a

compound of high interest for further investigation and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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